1-(4-methoxybenzoyl)-3-phenylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-9-7-15(8-10-17)18(20)19-12-11-16(13-19)14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLNPOBEXBOOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of the Pyrrolidine Scaffold in Advanced Chemical Synthesis
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry and advanced chemical synthesis. Its prevalence in numerous natural products and biologically active molecules underscores its significance. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in the design of novel therapeutic agents. researchgate.netnih.gov This stereochemical complexity, often with multiple chiral centers, enables the synthesis of a wide array of stereoisomers, each potentially possessing distinct biological profiles. researchgate.net
The versatility of the pyrrolidine scaffold is further demonstrated by its role as a key building block in the synthesis of more complex molecular architectures. researchgate.net Its structural framework is found in a number of drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its value in pharmaceutical development. The ability to functionalize the pyrrolidine ring at various positions allows chemists to fine-tune the physicochemical properties and biological activity of the resulting molecules. researchgate.net
Overview of N Acyl Pyrrolidine Derivatives in Academic Investigations
The introduction of an acyl group onto the nitrogen atom of the pyrrolidine (B122466) ring, forming an N-acyl pyrrolidine derivative, is a common strategy in medicinal chemistry to modulate the compound's properties. This modification can influence factors such as cell permeability, metabolic stability, and interaction with biological targets. N-acyl pyrrolidine derivatives have been the subject of numerous academic investigations, exploring their potential in a variety of therapeutic areas.
Research has shown that these derivatives can exhibit a broad spectrum of biological activities, including anti-inflammatory, and enzyme inhibitory effects. For instance, certain N-acyl pyrrolidine derivatives have been investigated for their ability to inhibit enzymes like dipeptidyl peptidase IV (DPP-IV), which is relevant in the context of type 2 diabetes. The specific nature of the acyl group, as well as the other substituents on the pyrrolidine ring, plays a crucial role in determining the compound's biological activity.
Rationale for Research Focus on 1 4 Methoxybenzoyl 3 Phenylpyrrolidine Analogs
Classical and Convergent Synthesis Routes to the Pyrrolidine Core
The construction of the this compound molecule typically follows a convergent approach. This involves the initial synthesis of the 3-phenylpyrrolidine core, which is then followed by N-acylation.
Ring-Closure Reactions for Pyrrolidine Formation
The pyrrolidine scaffold is a prevalent motif in many biologically active compounds and its synthesis is a well-established area of organic chemistry. nih.govmdpi.com Several ring-closure strategies can be employed to form the 3-phenylpyrrolidine core.
One of the most powerful and widely used methods for constructing five-membered heterocyclic rings like pyrrolidine is the 1,3-dipolar cycloaddition . wikipedia.org This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene, to form the ring structure in a concerted, stereospecific manner. wikipedia.orgfrontiersin.org To achieve the 3-phenylpyrrolidine core, an azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. This ylide then reacts with a styrene derivative (as the dipolarophile) to introduce the phenyl group at the desired position. The reaction offers a high degree of control over regioselectivity and stereoselectivity. mdpi.commdpi.com
Another effective strategy involves the hydrozirconation and subsequent iodination of chiral homoallylic amines. This method provides a direct route to enantiomerically pure 2-substituted pyrrolidines, which can be adapted for 3-substituted variants. nih.gov The synthesis begins with a chiral homoallylic amine, which undergoes hydrozirconation followed by treatment with iodine to induce ring closure and form the pyrrolidine ring. nih.gov
Below is a table summarizing key ring-closure reactions for pyrrolidine synthesis.
| Reaction Type | Key Reactants | Description | Key Features |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene (e.g., Styrene) | A concerted reaction forming a five-membered ring from a 1,3-dipole and a dipolarophile. wikipedia.org | High stereospecificity and regioselectivity. mdpi.com |
| Hydrozirconation/Iodination | Chiral Homoallylic Amine | Sequential reaction involving hydrozirconation of the double bond followed by iodine-mediated cyclization. nih.gov | Provides access to enantiomerically pure pyrrolidines. nih.gov |
| Reductive Amination Cascade | Enynyl Amines | A Lewis acid-mediated 5-endo-dig reductive hydroamination cascade. organic-chemistry.org | Metal-free conditions. organic-chemistry.org |
Acylation Strategies for N-Substitution with 4-Methoxybenzoyl Moiety
Once the 3-phenylpyrrolidine core is synthesized, the final step in the classical route is the N-substitution with the 4-methoxybenzoyl group. This is typically achieved through a standard acylation reaction . The secondary amine of the 3-phenylpyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.
The most common acylating agent for this purpose is 4-methoxybenzoyl chloride , also known as p-anisoyl chloride. nih.gov This is a reactive acyl halide that readily reacts with amines. mdpi.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct that is formed. sigmaaldrich.com The choice of solvent is often an aprotic solvent like dichloromethane or diethyl ether.
Alternatively, 4-methoxybenzoic anhydride could be used as the acylating agent. While generally less reactive than the acid chloride, the anhydride offers the advantage of producing 4-methoxybenzoic acid as a byproduct, which can be easier to remove during workup.
The general mechanism for this acylation is a nucleophilic acyl substitution, a fundamental reaction in organic chemistry.
Introduction of the Phenyl Substituent
In the context of the synthetic routes described, the phenyl substituent at the C-3 position of the pyrrolidine ring is not typically added to a pre-formed ring. Instead, its introduction is an integral part of the ring-formation strategy itself.
As detailed in the ring-closure section (2.1.1), utilizing a phenyl-substituted reactant is the most direct approach. For instance, in a 1,3-dipolar cycloaddition, employing styrene or a substituted styrene as the dipolarophile directly incorporates the phenyl group at the desired position on the newly formed pyrrolidine ring. wikipedia.orgfrontiersin.org Similarly, if synthesizing via a Michael addition route, a phenyl-substituted Michael acceptor would be chosen. This convergent design ensures the efficient and controlled placement of the phenyl group during the construction of the heterocyclic core.
Novel Synthetic Approaches and Catalyst Development
Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer new ways to synthesize and functionalize heterocyclic compounds. Photoredox and Lewis acid catalysis, in particular, provide innovative pathways for the derivatization of pyrrolidines.
Photoredox Catalysis in Pyrrolidine Derivatization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. wisc.edu While not typically used for the primary synthesis of the this compound backbone, it offers significant potential for the subsequent derivatization of the molecule.
For instance, photoredox catalysis can be employed for C-H functionalization. By generating a radical at a specific C-H bond on the pyrrolidine ring or its substituents, new functional groups can be introduced. This allows for the creation of a library of derivatives from the parent compound. A combination of a photoredox catalyst (like an iridium or ruthenium complex) and a Lewis acid can facilitate challenging transformations, such as the cleavage of inert C-N bonds within the pyrrolidine ring, opening pathways for skeletal remodeling into other valuable structures like aziridines or γ-lactones. nih.gov This approach involves a single-electron transfer to the N-acyl group, which is promoted by the Lewis acid, leading to selective bond cleavage. nih.gov
| Catalyst System | Transformation | Description |
| Iridium or Ruthenium Photocatalyst | C-H Functionalization | Generates radical intermediates under visible light for late-stage modification of the molecule. |
| Photocatalyst + Lewis Acid | C-N Bond Cleavage / Skeletal Remodeling | Enables reductive cleavage of the N-acyl pyrrolidine C-N bond for conversion into other heterocycles. nih.gov |
Lewis Acid Catalysis in C-N Bond Transformations
Lewis acids are crucial catalysts in a wide array of organic reactions, including those for synthesizing and modifying pyrrolidines. A Lewis acid, such as zinc chloride or aluminum chloride, can be used to activate reactants in acylation and cycloaddition reactions. organic-chemistry.orggoogle.comgoogle.com
In the context of N-acylation, a Lewis acid can activate the acyl chloride, making the carbonyl carbon more electrophilic and facilitating the attack by the pyrrolidine nitrogen. organic-chemistry.org This is the fundamental principle behind the Friedel-Crafts acylation, although in the N-acylation of an amine, the amine's own basicity often competes for the Lewis acid. sigmaaldrich.com
More advanced applications involve the use of Lewis acids in combination with other catalytic systems. As mentioned, the synergistic combination of a Lewis acid and a photoredox catalyst is a novel strategy for activating and cleaving the otherwise robust C–N bond in N-acyl pyrrolidines. nih.gov Cyclic voltammetry and NMR studies have demonstrated that the Lewis acid is essential for promoting the single-electron transfer from the photocatalyst to the amide carbonyl group, thereby initiating the bond cleavage process. nih.gov This dual catalytic system opens up new avenues for transforming stable N-acyl pyrrolidines into a diverse range of functionalized molecules. nih.gov
An exploration of the synthetic pathways leading to the pyrrolidine scaffold reveals a variety of sophisticated chemical strategies. This article focuses specifically on the synthetic methodologies for this compound and its derivatives, detailing methods that allow for the construction and modification of this specific chemical entity.
Structural Elucidation and Conformational Analysis of 1 4 Methoxybenzoyl 3 Phenylpyrrolidine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the molecular structure and conformational dynamics of 1-(4-methoxybenzoyl)-3-phenylpyrrolidine in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of N-acylpyrrolidines. The rotation around the C(O)-N amide bond in such molecules is often restricted, leading to the existence of two distinct conformers, typically referred to as cis and trans isomers, which can be observed on the NMR timescale.
In the case of N-aroyl pyrrolidines, the energy barrier for this rotation is significant. For the closely related compound, N-(4-methoxybenzoyl)pyrrolidine, dynamic NMR studies have determined the Gibbs free energy of activation (ΔG‡) for the C-N bond rotation. This provides a quantitative measure of the conformational stability.
| Parameter | Value (kJ mol⁻¹) |
|---|---|
| ΔG‡₂₉₈ | 58.8 |
This restricted rotation in this compound is expected to result in a complex NMR spectrum, with separate sets of signals for the major and minor conformers at room temperature. The presence of the chiral center at the 3-position of the pyrrolidine (B122466) ring further complicates the spectrum by rendering the methylene protons diastereotopic. Detailed 1D and 2D NMR experiments would be required to assign the specific chemical shifts and coupling constants for each proton and carbon atom in both conformers. However, specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed scientific literature.
Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its chemical formula.
The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a 4-methoxybenzoyl cation (m/z 135) and a 3-phenylpyrrolidine (B1306270) fragment. Further fragmentation of the pyrrolidine ring could also be expected.
Detailed experimental mass spectrometry data, including the exact mass and fragmentation patterns for this compound, have not been reported in the available scientific literature.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₉NO₂ |
| Exact Mass | Data not available |
| Key Fragment (4-methoxybenzoyl) | m/z 135 |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of key structural motifs.
The most prominent absorption band in the IR spectrum would be the amide C=O stretching vibration, typically observed in the range of 1630-1680 cm⁻¹. The C-N stretching of the amide would also be present. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-O stretching of the methoxy (B1213986) group would also give a characteristic signal.
Specific experimental IR and Raman spectra with detailed peak assignments for this compound are not available in the surveyed literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. While the crystal structure of this compound has not been reported, the structure of the closely related compound, 1-(4-methoxybenzoyl)pyrrolidine, is available in the Cambridge Structural Database (CSD). nih.gov
This structural information provides valuable insights into the likely conformation of the N-acylpyrrolidine moiety in the target molecule. The data reveals the planarity of the amide group and the puckering of the pyrrolidine ring. In the solid state, molecules of N-aroyl pyrrolidines often exhibit specific packing arrangements influenced by intermolecular interactions such as hydrogen bonding and π-stacking.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₅NO₂ |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
Note: Detailed unit cell parameters for CSD entry 229382 are not publicly available in the summary data but are contained within the full crystallographic information file.
The presence of the 3-phenyl group in the target compound would introduce significant steric bulk, influencing the puckering of the pyrrolidine ring and potentially affecting the orientation of the methoxybenzoyl group relative to the pyrrolidine ring.
Chiroptical Studies and Absolute Configuration Assignment
The presence of a stereocenter at the 3-position of the pyrrolidine ring makes this compound a chiral molecule, existing as a pair of enantiomers, (R)- and (S)-1-(4-methoxybenzoyl)-3-phenylpyrrolidine. Chiroptical techniques, such as optical rotation and circular dichroism (CD) spectroscopy, are essential for characterizing these enantiomers and determining their absolute configuration.
Optical rotation measures the rotation of plane-polarized light by a chiral sample and would provide a specific rotation value ([α]D) for each enantiomer, with equal magnitude and opposite signs. Electronic circular dichroism (ECD) measures the differential absorption of left and right circularly polarized light by the chromophores in the molecule. The methoxybenzoyl group and the phenyl group are the primary chromophores in this molecule, and their spatial arrangement relative to the chiral center would result in a characteristic CD spectrum.
Experimental chiroptical data, including specific rotation and CD spectra for the enantiomers of this compound, have not been reported in the scientific literature. The assignment of the absolute configuration would typically be achieved by comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known configuration.
Computational Conformational Analysis and Energy Minima
Computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules like this compound and to determine the relative energies of different conformers. Techniques such as molecular mechanics and density functional theory (DFT) can be used to identify stable conformations and the transition states connecting them.
For this molecule, key conformational variables include:
The puckering of the pyrrolidine ring (envelope or twist conformations).
The rotation around the C(O)-N amide bond (cis vs. trans isomers).
The rotation of the 4-methoxybenzoyl group relative to the amide plane.
The orientation of the 3-phenyl group (pseudo-equatorial vs. pseudo-axial).
Computational studies on related N-substituted pyrrolidines have shown that the energy difference between conformers can be small, leading to a dynamic equilibrium in solution. The calculations can also predict the geometric parameters (bond lengths, angles) and spectroscopic properties (NMR chemical shifts) for each conformer, which can then be compared with experimental data to validate the computational model.
Specific computational studies detailing the energy minima and conformational preferences of this compound are not present in the reviewed literature. Such studies would be invaluable for interpreting experimental spectroscopic data and understanding the structure-property relationships of this molecule.
Computational Chemistry and Molecular Modeling of 1 4 Methoxybenzoyl 3 Phenylpyrrolidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation for a given atomic arrangement, providing detailed information about electron distribution and energy.
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of molecules. By applying DFT, one can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Table 1: Illustrative Global Reactivity Descriptors for 1-(4-methoxybenzoyl)-3-phenylpyrrolidine
| Parameter | Formula | Illustrative Value | Significance |
| HOMO Energy | EHOMO | -6.2 eV | Electron-donating capacity |
| LUMO Energy | ELUMO | -1.8 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 4.4 eV | Chemical reactivity and stability |
| Ionization Potential | I ≈ -EHOMO | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | A ≈ -ELUMO | 1.8 eV | Energy released upon gaining an electron |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.0 eV | Tendency to attract electrons |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.2 eV | Resistance to change in electron distribution |
| Chemical Softness | S = 1/η | 0.45 eV-1 | Reciprocal of hardness |
| Electrophilicity Index | ω = χ2/(2η) | 3.64 eV | Propensity to accept electrons |
Note: The values in this table are hypothetical and serve to illustrate the data that would be generated from quantum chemical calculations.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding intermolecular interactions. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Color-coding on the MESP surface indicates the distribution of charge: red regions signify negative potential (electron-rich, susceptible to electrophilic attack), blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack), and green areas are neutral.
For this compound, an MESP analysis would likely show a region of high negative potential around the carbonyl oxygen of the benzoyl group and the oxygen of the methoxy (B1213986) group, making these sites potential hydrogen bond acceptors. Positive potential would be expected around the hydrogen atoms, particularly those on the phenyl rings. This analysis is crucial for predicting non-covalent interactions, which are key to how the molecule might interact with biological targets.
Molecular Dynamics Simulations for Conformational Sampling
Molecules are not static entities; they are dynamic and exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and stability. By simulating the molecule in a solvent box (e.g., water) at a given temperature and pressure, MD can explore the potential energy surface and identify low-energy, stable conformations.
An MD simulation of this compound would reveal the rotational freedom around its single bonds, such as the bond connecting the phenyl and pyrrolidine (B122466) rings and the amide bond. The simulation would track the dihedral angles to map the conformational landscape. Enhanced sampling techniques, such as accelerated Molecular Dynamics (aMD), can be employed to overcome energy barriers and explore a wider range of conformations in a computationally feasible timeframe. Understanding the accessible conformations is a prerequisite for accurate molecular docking and pharmacophore modeling.
Ligand-Based and Structure-Based Modeling Approaches
When the structure of a biological target is known, computational models can predict how a ligand might bind. These approaches are instrumental in drug discovery for predicting binding affinity and mode.
Molecular Docking for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them.
To perform a docking study on this compound, a specific protein target would first need to be identified. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank. The docking simulation would then place the ligand into the active site, and the resulting poses would be scored based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and conformational strain. The results would provide a hypothesis about the key amino acid residues involved in binding and the likely binding orientation of the compound.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Illustrative Value | Details |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | A lower value indicates a more favorable binding interaction. |
| Hydrogen Bonds | 2 | Carbonyl oxygen with backbone NH of Valine; Methoxy oxygen with side chain of Lysine. |
| Hydrophobic Interactions | 4 | Phenyl ring with Leucine and Isoleucine; Pyrrolidine ring with Alanine. |
| Key Interacting Residues | Val84, Lys67, Leu132, Ile145, Ala65 | Amino acids in the binding pocket forming significant contacts with the ligand. |
Note: This data is hypothetical and for illustrative purposes only. The results are dependent on the specific protein target chosen.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D Quantitative Structure-Activity Relationship (3D-QSAR) method used to correlate the 3D properties of a set of molecules with their biological activity. The technique involves aligning a series of structurally related compounds and then calculating their steric and electrostatic fields at various points on a 3D grid. A statistical method, typically Partial Least Squares (PLS), is then used to derive a correlation between the variations in these fields and the observed biological activity.
A CoMFA study involving this compound would require a dataset of analogous compounds with measured biological activities against a common target. The resulting CoMFA model would be visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that increasing steric bulk in one region is favorable for activity, while a positive electrostatic potential in another region is unfavorable. This information is invaluable for guiding the rational design of more potent analogs.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
A comprehensive search of scientific literature and chemical databases has revealed no specific studies conducting a Comparative Molecular Similarity Indices Analysis (CoMSIA) on the compound this compound. CoMSIA is a powerful 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the 3D structural characteristics of molecules with their biological activities. nih.govmdpi.com This technique evaluates the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule to predict its interaction with a biological target. nih.govnih.gov
The methodology involves aligning a set of molecules and calculating their similarity indices at various grid points. mdpi.com These indices are then used to build a statistical model, often using Partial Least Squares (PLS) regression, which can predict the activity of new compounds and generate contour maps. nih.gov These maps provide a visual guide for designing more potent molecules by indicating regions where certain physicochemical properties are favorable or unfavorable for activity. nih.gov
While CoMSIA has been applied to various classes of compounds, including broader categories of pyrrolidine derivatives to understand their structure-activity relationships for targets like the CCR5 receptor or for their anti-diabetic potential, specific research detailing the CoMSIA field contributions and statistical data for this compound is not publicly available. nih.govnih.gov Such an analysis would require a dataset of structurally related compounds with measured biological activity against a specific target, which has not been published for this particular molecule.
Therefore, the generation of detailed research findings and data tables for a CoMSIA study focused solely on this compound is not possible at this time due to the absence of the necessary primary research data.
Structure Activity Relationship Sar Studies and Ligand Design Principles for 1 4 Methoxybenzoyl 3 Phenylpyrrolidine Analogs
Systematic Exploration of Substituent Effects on Molecular Interactions
The chemical structure of 1-(4-methoxybenzoyl)-3-phenylpyrrolidine offers three primary regions for modification: the 4-methoxybenzoyl group, the 3-phenyl substituent, and the pyrrolidine (B122466) ring itself. Systematic alteration of these moieties allows for a detailed investigation of their impact on molecular interactions.
The 4-methoxy group on the benzoyl moiety is a critical feature that can influence binding affinity through electronic and steric effects, as well as its potential to act as a hydrogen bond acceptor. Modifications at this position can significantly alter the pharmacological profile of the compound.
Research on related scaffolds has shown that the electronic nature of substituents on the N-benzoyl ring can be a determining factor for activity. For instance, in a series of N-benzylpiperidine analogues, the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group was found to be beneficial for binding to the dopamine (B1211576) transporter (DAT). researchgate.net Conversely, studies on other classes of compounds have demonstrated that the optimal substitution pattern can vary greatly depending on the specific binding pocket of the target protein.
The position of the methoxy (B1213986) group is also crucial. A study on unsymmetrical trifluoromethyl methoxyphenyl β-diketones revealed that changing the methoxy group's position on the aromatic ring (ortho, meta, or para) had a notable effect on the resulting complexes' bioactivity, likely due to altered intermolecular contacts and bioavailability. researchgate.net For this compound analogs, moving the methoxy group from the para to the meta or ortho position, or replacing it with other substituents, would likely alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity.
Table 1: Hypothetical Impact of Methoxy Group Modifications on DAT Affinity This table is illustrative and based on general principles of medicinal chemistry and SAR data from related but different molecular scaffolds.
| R in 1-(R-benzoyl)-3-phenylpyrrolidine | Expected Impact on DAT Affinity | Rationale |
| 4-OCH₃ (parent) | Baseline | The methoxy group can act as a hydrogen bond acceptor and has moderate electron-donating properties. |
| H | Likely decrease | Removal of the methoxy group eliminates a potential hydrogen bond interaction and alters electronics. |
| 4-Cl | Potentially increase | An electron-withdrawing group may be favorable for interaction with the DAT binding site, as seen in other scaffolds. researchgate.net |
| 4-CF₃ | Potentially increase | A strong electron-withdrawing group that can significantly alter the electronic properties of the benzoyl ring. |
| 3-OCH₃ | Likely change | Isomeric shift will alter the directionality of potential hydrogen bonds and steric fit within the binding pocket. researchgate.net |
| 2-OCH₃ | Likely decrease | The ortho position may introduce steric hindrance, preventing optimal binding. |
The 3-phenyl group is a key hydrophobic feature that likely engages in π-π stacking or hydrophobic interactions within the receptor's binding site. Substituents on this phenyl ring can modulate these interactions through stereoelectronic effects.
In studies of related dopamine D2-like receptor ligands with a 5-phenyl-pyrrole-3-carboxamide core, the introduction of substituents such as fluoro, chloro, nitro, or methyl at the 4-position of the phenyl ring generally resulted in lower affinity. nih.gov This suggests that an unsubstituted phenyl ring may be optimal for this particular interaction. However, in other systems, such as meperidine analogues, substituents on the phenyl ring have been shown to greatly influence potency and selectivity for the dopamine and serotonin (B10506) transporters, with a 3,4-dichloro derivative being the most potent for DAT binding. nih.gov The impact of substitution is therefore highly dependent on the specific topology and amino acid composition of the binding pocket.
Table 2: Hypothetical Influence of Phenyl Ring Substituents on DAT Affinity This table is illustrative and based on general principles of medicinal chemistry and SAR data from related but different molecular scaffolds.
| R at 3-(R-phenyl) position | Expected Impact on DAT Affinity | Rationale |
| H (parent) | Baseline | Provides a core hydrophobic interaction. |
| 4-F | Potentially decrease or no change | A small, electronegative substituent that may slightly alter electronic interactions without significant steric clash. |
| 4-Cl | Potentially increase or decrease | The effect is target-dependent; in some cases, it enhances binding, while in others it is detrimental. nih.govnih.gov |
| 4-CH₃ | Likely decrease | The addition of a small alkyl group could introduce a steric penalty if the binding pocket is constrained. |
| 3,4-diCl | Potentially increase | In some scaffolds, this substitution pattern has been shown to enhance DAT affinity. nih.gov |
The pyrrolidine ring serves as the central scaffold, and its conformation is critical for the correct spatial orientation of the benzoyl and phenyl substituents. Modifications to the pyrrolidine ring can introduce conformational constraints that lock the molecule into a more or less active conformation. mdma.ch
Furthermore, the nitrogen atom within the pyrrolidine ring is a key feature, often acting as a protonatable center that forms a crucial salt bridge with an acidic residue (like aspartate) in the binding site of monoamine transporters. brieflands.com
Stereochemical Influences on Molecular Recognition and Binding
The 3-phenylpyrrolidine (B1306270) scaffold contains a stereocenter at the C3 position. The absolute configuration (R or S) at this position is often a critical determinant of biological activity, as enantiomers can exhibit significantly different potencies and even different pharmacological profiles.
For instance, in studies of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, a dopamine receptor agonist, the biological activity was found to reside almost exclusively in the R-isomer. nih.gov This suggests that the receptor binding site is chiral and that only one enantiomer can achieve the optimal orientation for binding. Similarly, for a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives, the (2S,3R) configuration was found to be favorable for androgen receptor antagonistic activity. nih.gov
This stereochemical preference is a direct consequence of the three-dimensional nature of the protein-ligand interaction. The specific arrangement of amino acid residues in the binding pocket creates a chiral environment that preferentially accommodates one enantiomer over the other.
Pharmacophore Development and Derivation for Pyrrolidine Scaffolds
A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a biological target. For pyrrolidine-based DAT inhibitors, several pharmacophore models have been proposed based on SAR data from various chemical series.
An early pharmacophore model for DAT inhibitors identified a nitrogen atom, a carbonyl group, and an aromatic ring center as crucial for binding. nih.gov A subsequent, more refined model for DAT inhibitors included a tertiary amine and two phenyl groups. researchgate.netnih.gov This model successfully led to the discovery of 3,4-disubstituted pyrrolidines as a novel class of DAT inhibitors. researchgate.net Further evolution of these models has sometimes involved replacing the tertiary amine with a hydrogen-bond accepting sp² nitrogen atom within a ring system. mdma.ch
Based on these established models, a putative pharmacophore for this compound would likely include:
A basic nitrogen atom in the pyrrolidine ring (feature 1).
A hydrophobic aromatic feature corresponding to the 3-phenyl ring (feature 2).
A second hydrophobic and/or hydrogen bond accepting feature associated with the 4-methoxybenzoyl group (feature 3).
The spatial relationship between these features, dictated by the pyrrolidine scaffold, would be critical for activity.
Rational Design Strategies for Optimizing Molecular Interactions
Rational drug design for analogs of this compound leverages the SAR and pharmacophore information to guide the synthesis of new compounds with improved properties. Key strategies include:
Pharmacophore-Based Virtual Screening: Using a validated pharmacophore model as a 3D query to search chemical databases for novel scaffolds that possess the required chemical features in the correct spatial arrangement. nih.gov This approach has been successfully used to identify novel DAT inhibitors with diverse chemical structures. researchgate.netmdma.ch
Structure-Based Design: If the 3D structure of the target protein is known, computational docking can be used to predict the binding mode of this compound and its analogs. This allows for the design of new derivatives with substituents that can form specific, favorable interactions with amino acid residues in the binding pocket.
Bioisosteric Replacement: Replacing key functional groups with other groups that have similar physicochemical properties but may offer advantages in terms of potency, selectivity, or metabolic stability. For example, the methoxy group could be replaced with other small, hydrogen-bond accepting groups.
Conformational Constraint: Introducing chemical modifications, such as additional rings or bulky groups, to reduce the conformational flexibility of the molecule. mdma.ch This can lock the molecule in its bioactive conformation, leading to an increase in potency and selectivity.
By systematically applying these strategies, medicinal chemists can navigate the chemical space around the this compound scaffold to develop optimized ligands with desired pharmacological profiles.
Molecular Mechanisms of 1 4 Methoxybenzoyl 3 Phenylpyrrolidine Interactions with Biomolecular Targets
Investigation of Enzyme Active Site Binding and Inhibition Mechanisms
The interaction of 1-(4-methoxybenzoyl)-3-phenylpyrrolidine with various enzymes is critical to understanding its potential biological activities. The following sections explore its binding and inhibition mechanisms with specific enzymes.
Interaction with Threonyl-tRNA Synthetase (ThrRS)
Threonyl-tRNA synthetase (ThrRS) is an essential enzyme in protein biosynthesis, responsible for the accurate attachment of threonine to its corresponding tRNA. nih.gov Inhibition of this enzyme is a validated strategy for developing antimicrobial agents. nih.gov
While direct studies on the interaction of this compound with ThrRS are not extensively documented in publicly available literature, research on related scaffolds provides insights. For instance, inhibitors of ThrRS have been developed from fragment-based screening, targeting the aminoacyladenylate binding site. nih.gov These inhibitors often feature moieties that mimic the N-acylphosphate intermediate of the enzymatic reaction. nih.gov The 4-methoxybenzoyl group of the subject compound could potentially interact with the active site of ThrRS, although specific binding data and inhibition constants are not currently available. Further research, such as biochemical assays and structural biology studies, would be necessary to elucidate the precise nature and potency of this interaction.
Modulation of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govwikipedia.org NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. wikipedia.orguniprot.org
The modulation of NAPE-PLD by small molecules is an area of therapeutic interest. While specific inhibitory data for this compound against NAPE-PLD is not detailed in the available literature, studies on other NAPE-PLD inhibitors reveal common structural features. For example, some potent inhibitors are pyrimidine-4-carboxamide (B1289416) derivatives. researchgate.net The development of selective inhibitors for NAPE-PLD has been challenging, with early compounds showing poor to moderate potency. researchgate.net Given the structural differences, it is difficult to predict the interaction of this compound with NAPE-PLD without direct experimental evidence.
Inhibition of Rho-associated protein kinase (ROCK)
Rho-associated protein kinase (ROCK) is a serine-threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is involved in processes like cell contraction, motility, and proliferation. nih.govmdpi.com There are two isoforms, ROCK1 and ROCK2, which are therapeutic targets for a range of diseases, including cardiovascular and neurodegenerative disorders. nih.gov
While direct inhibition data for this compound against ROCK is not available, the field of ROCK inhibitors is well-developed. Many ROCK inhibitors are ATP-competitive, binding to the kinase domain. nih.govsigmaaldrich.com For example, the well-known inhibitor Y-27632 and the clinically approved Fasudil target the ATP-binding site. nih.govnih.gov The potential for this compound to act as a ROCK inhibitor would depend on its ability to fit into the ATP-binding pocket and form key interactions with the hinge region and other residues. Without specific kinase assay data, any potential inhibitory activity remains speculative.
Receptor-Ligand Binding Analysis
The interaction of this compound with specific receptors is crucial for its pharmacological profiling. This section reviews its binding characteristics with the Sigma-1 receptor and Tropomyosin Receptor Kinases.
Sigma-1 (σ1) Receptor Interaction Profiles
The Sigma-1 (σ1) receptor is a unique chaperone protein located at the endoplasmic reticulum, which binds to a wide variety of synthetic compounds. nih.gov It is implicated in numerous cellular functions and is a target for neuropsychiatric and neurodegenerative diseases. The ligand-binding domain of the σ1 receptor is formed by two hydrophobic regions. nih.gov
Phenyl-piperidine and related scaffolds are known to produce potent σ1 receptor ligands. nih.gov For instance, the ligand 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP) is a known σ1 receptor agonist. nih.gov Given the structural similarity of the 3-phenylpyrrolidine (B1306270) core of this compound to these known sigma ligands, it is plausible that it could interact with the σ1 receptor. However, specific binding affinity data (such as Ki values) from radioligand binding assays are required to confirm this and to determine its affinity and selectivity profile.
Tropomyosin Receptor Kinase (TRK) Binding
The Tropomyosin Receptor Kinase (TRK) family consists of three receptor tyrosine kinases (TrkA, TrkB, and TrkC) that are activated by neurotrophins and are involved in neuronal survival, differentiation, and synaptic plasticity. nih.govnih.gov Fusions and mutations in the genes encoding these receptors are implicated in various cancers, making them important oncology targets. nih.gov
Inhibitors of TRK kinases are typically ATP-competitive and bind to the kinase domain. nih.gov The binding of these inhibitors often involves hydrogen bonds with the hinge region of the kinase and hydrophobic interactions within the ATP-binding pocket. nih.gov While phenylpyrrolidine derivatives have been explored as scaffolds for various kinase inhibitors, specific data on the binding of this compound to any of the TRK family members is not present in the reviewed literature. To ascertain its potential as a TRK inhibitor, it would need to be screened against the TRK kinase panel and its IC50 values determined.
Summary of Research Findings
The following table summarizes the available information on the interaction of this compound with the specified biomolecular targets based on the current literature review.
| Target | Interaction Type | Key Findings | Data Availability |
| Threonyl-tRNA Synthetase (ThrRS) | Enzyme Inhibition | No direct studies found. Potential for interaction based on scaffold analysis. | Not Available |
| N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | Enzyme Modulation | No direct studies found. | Not Available |
| Rho-associated protein kinase (ROCK) | Enzyme Inhibition | No direct studies found. | Not Available |
| Sigma-1 (σ1) Receptor | Receptor Binding | Plausible interaction due to structural similarity to known ligands. | Not Available |
| Tropomyosin Receptor Kinase (TRK) | Receptor Binding | No direct studies found. | Not Available |
Androgen Receptor Antagonism Mechanisms
The androgen receptor (AR) is a key protein in the development and progression of prostate cancer. nih.gov Antagonists of the AR can block the binding of androgens like testosterone (B1683101) and dihydrotestosterone, thereby inhibiting tumor growth. nih.gov The development of novel AR antagonists is a significant area of research, particularly for castration-resistant prostate cancer where the receptor can be reactivated through various mechanisms. nih.gov
While derivatives of 3-phenylpyrrolidine have been explored as potential androgen receptor antagonists, specific mechanistic data for this compound, including its method of AR inhibition, its effect on AR nuclear translocation, or its impact on the recruitment of co-regulatory proteins, is not currently documented in accessible scientific literature.
Characterization of Binding Sites and Intermolecular Forces
Understanding how a compound interacts with its biological target is crucial for drug design and optimization. This involves identifying the specific amino acid residues within the binding pocket that form connections with the ligand. The types of intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, determine the affinity and specificity of the binding.
For this compound, there are no published studies detailing its binding site on the androgen receptor or any other biomolecular target. Computational docking simulations and biophysical assays, which are standard methods for characterizing these interactions, have not been reported for this specific compound. Therefore, a description of the critical intermolecular forces governing its binding affinity and selectivity cannot be provided at this time.
Elucidation of Biological Pathways Modulated by Compound Interaction (focus on molecular events)
The interaction of a compound with its target initiates a cascade of molecular events that constitute a biological pathway. For an androgen receptor antagonist, this would typically involve the downregulation of androgen-responsive genes, leading to an anti-proliferative effect in hormone-sensitive cancer cells.
Research on other pyrrolidine (B122466) derivatives has shown modulation of pathways such as the Toll-like receptor signaling pathways, which are involved in the innate immune response. However, these compounds are structurally distinct from this compound, and their biological activities cannot be extrapolated to the subject of this article. Without specific research, the molecular events and biological pathways directly modulated by this compound remain uncharacterized.
Q & A
Q. What are the established synthetic routes for 1-(4-methoxybenzoyl)-3-phenylpyrrolidine, and how do reaction conditions influence yield and purity?
The synthesis of pyrrolidine derivatives typically involves multi-step organic reactions, including cyclization, acylation, and coupling strategies. A common approach for structurally similar compounds (e.g., methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate) involves:
- Step 1 : Formation of the pyrrolidine core via [3+2] cycloaddition or ring-closing metathesis.
- Step 2 : Introduction of the 4-methoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
- Step 3 : Functionalization at the 3-position with a phenyl group using Suzuki-Miyaura coupling or Ullmann reactions .
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in acylation steps.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions require strict oxygen-free conditions.
- Temperature : Elevated temperatures (~80–120°C) improve reaction kinetics but may increase side products (e.g., over-oxidation) .
Example Optimization :
For analogous compounds, yields improved from 45% to 73% by replacing Cr(VI) oxidants with sodium hypochlorite in ethanol under ambient conditions, aligning with green chemistry principles .
Q. Which analytical techniques are most reliable for characterizing this compound?
Standard characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing 3-phenyl vs. 2-phenyl substitution via coupling constants).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities; used successfully for related pyrrolidine-spiro compounds .
Q. Data Interpretation Tips :
- NMR Peaks : The 4-methoxybenzoyl group typically shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ ~6.8–7.5 ppm.
- IR Spectroscopy : Carbonyl stretches (C=O) appear at ~1680–1720 cm⁻¹, while N-H stretches (if present) range from 3200–3400 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods streamline the design of novel this compound derivatives with enhanced bioactivity?
Methodology :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for target interactions (e.g., enzyme active sites).
- Molecular Dynamics (MD) : Simulates binding stability in biological systems (e.g., lipid membranes or protein pockets) .
Case Study :
For triazolopyridine derivatives, computational reaction path searches reduced experimental trial-and-error by 60%, identifying optimal dihedral angles and transition states for ring-closure reactions .
Q. How can contradictory spectral data for this compound analogs be resolved?
Scenario : Discrepancies in NMR or HPLC purity readings may arise from:
- Tautomerism : Keto-enol equilibria in acylated pyrrolidines.
- Solvent Artifacts : Residual solvents (e.g., DMSO) masking peaks.
Q. Resolution Strategies :
Variable Temperature NMR : Suppresses dynamic effects; resolves tautomeric shifts.
2D NMR (COSY, HSQC) : Assigns overlapping proton environments.
Chromatographic Purity : Use orthogonal methods (HPLC vs. GC-MS) to detect low-abundance impurities .
Q. What pharmacological mechanisms are hypothesized for pyrrolidine derivatives structurally related to this compound?
Key Findings from Analogs :
- Antimicrobial Activity : Pyrazole-pyrrolidine hybrids exhibit MIC values of 4–16 µg/mL against S. aureus via membrane disruption.
- CNS Modulation : Benzyl- and phenyl-substituted pyrrolidines show affinity for dopamine receptors (IC₅₀ ~50 nM) .
Q. Experimental Design Considerations :
- In vitro Assays : Use HEK293 cells transfected with target receptors for binding studies.
- SAR Analysis : Compare EC₅₀ values of analogs with varying substituents (e.g., electron-withdrawing groups on the benzoyl moiety) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
